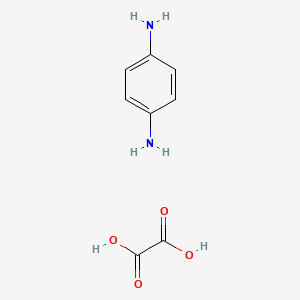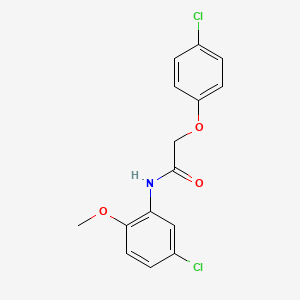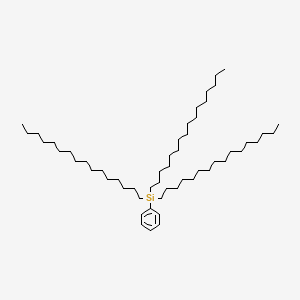![molecular formula C8H12N2O3 B11947733 3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one CAS No. 20498-55-9](/img/structure/B11947733.png)
3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one is a unique chemical compound with the molecular formula C8H12N2O3 and a molecular weight of 184.196 g/mol . This compound is part of a class of spiro compounds, which are characterized by a spiro-connected ring system. It is known for its distinctive structure, which includes a nitroso group, an oxazolidine ring, and a spiro linkage.
Preparation Methods
The synthesis of 3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a nitroso compound with an oxazolidine derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of novel materials and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can block the enzyme’s function, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes related to oxidative stress and inflammation .
Comparison with Similar Compounds
3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one can be compared with other spiro compounds, such as:
1-Oxaspiro[4.5]decan-2-one: Lacks the nitroso group, making it less reactive in certain chemical reactions.
3-Methylene-1-oxaspiro[4.5]decan-2-one: Contains a methylene group instead of a nitroso group, leading to different reactivity and applications
The uniqueness of this compound lies in its nitroso group, which imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
20498-55-9 |
|---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-nitroso-1-oxa-3-azaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C8H12N2O3/c11-7-10(9-12)6-8(13-7)4-2-1-3-5-8/h1-6H2 |
InChI Key |
AWGYCBDBVGCLSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CN(C(=O)O2)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[(2-Methoxyethyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11947700.png)




